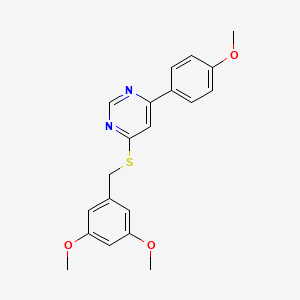

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-23-16-6-4-15(5-7-16)19-11-20(22-13-21-19)26-12-14-8-17(24-2)10-18(9-14)25-3/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVZARDIZFQBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine typically involves the reaction of 3,5-dimethoxybenzylthiol with a suitable pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thio or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine typically involves:

- Formation of the Pyrimidine Ring : Starting materials are selected based on the desired substitution patterns on the pyrimidine ring.

- Thioether Formation : The introduction of the thioether moiety from 3,5-dimethoxybenzyl thiol.

- Substitution Reactions : Utilization of electrophilic aromatic substitution to introduce the methoxyphenyl group at position 6.

Antimicrobial Properties

One significant application of this compound is its antimicrobial activity. Studies have shown that derivatives of pyrimidines exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4-20 μmol/L against various bacterial strains, indicating potent antimicrobial properties compared to standard antibiotics like cefotaxime .

Anticancer Activity

Research highlights the potential anticancer properties of pyrimidine derivatives:

- Compounds similar to this compound have demonstrated inhibition of cancer cell proliferation in vitro, particularly against breast cancer and melanoma cell lines .

Case Studies

- Antimicrobial Testing : A study evaluated a series of thiazolo[4,5-b]pyridine derivatives which included similar structural motifs. The most active compound showed an MIC value of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial activity .

- Anticancer Screening : Another research effort focused on pyrido[2,3-d]pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhanced potency against targeted cancer types .

Data Tables

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrimidine derivatives:

Key Differences and Implications

In contrast, the dichlorophenyl and trifluoromethyl groups in the compound from are electron-withdrawing, increasing stability and resistance to metabolic degradation. Compound 3 is a dihydropyrimidine (saturated ring) with a thioxo (-C=S) group and ester functionality, commonly associated with calcium channel modulation in medicinal chemistry.

Synthesis Methods: The target compound’s synthesis likely involves nucleophilic substitution for thioether formation. In contrast, Compound 3 was synthesized via a one-pot three-component reaction using l-proline nitrate in ionic liquids (86.74% yield), demonstrating superior catalytic efficiency compared to non-catalytic methods.

The dichlorophenyl/trifluoromethyl derivative is suited for agrochemical or pharmaceutical intermediates due to its halogenated substituents. Compound 3 , as a dihydropyrimidine, aligns with known antihypertensive or anticancer scaffolds.

Biological Activity

The compound 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are a class of heterocyclic compounds known for their significant roles in pharmacology, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.40 g/mol

This compound features a pyrimidine ring substituted with a thioether group (3,5-dimethoxybenzyl) and an additional methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activities of pyrimidine derivatives has revealed a range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Pyrimidine derivatives have shown promising anticancer properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

These results indicate that the compound exhibits potent anticancer activity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

The antimicrobial properties of pyrimidines are well-documented. Studies have shown that similar compounds possess activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | <100 |

| S. aureus | <100 |

| K. pneumoniae | <100 |

| A. baumannii | <100 |

| P. aeruginosa | <100 |

These findings suggest that the compound may inhibit the growth of various pathogenic microorganisms, although further testing is needed to confirm its efficacy .

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling:

- In vitro studies have indicated that compounds with similar structures can significantly reduce levels of TNF-α and IL-6 in activated macrophages .

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, demonstrating that modifications in substituents significantly influenced their potency .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of synthesized pyrimidines against clinical isolates, revealing promising results against multi-drug resistant strains .

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It potentially modulates signaling pathways associated with cell proliferation and apoptosis.

Q & A

Q. What synthetic strategies are effective for introducing the (3,5-dimethoxybenzyl)thio group into pyrimidine scaffolds?

The (3,5-dimethoxybenzyl)thio group is typically introduced via nucleophilic substitution or thiol-disulfide exchange. For example, reacting a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine) with 3,5-dimethoxybenzylthiol under basic conditions (e.g., NaH in DMF) achieves efficient substitution. demonstrates this approach, yielding 83% product purity confirmed by ¹H NMR and HRMS . Refluxing in polar aprotic solvents like DMF or THF optimizes reactivity .

Q. How is structural integrity validated post-synthesis for this compound?

Multi-modal characterization is critical:

- ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., methoxy protons at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ matching calculated values) .

- Melting Point Analysis ensures consistency with literature (e.g., sharp melting ranges like 151–154°C in ) .

Q. Which solvent systems optimize coupling of 4-methoxyphenyl groups to pyrimidine cores?

Polar aprotic solvents (DMF, DMSO) with sodium carbonate as a base facilitate nucleophilic aromatic substitution. achieved 96% yield for a triazine derivative using DMF at 100–143°C, suggesting similar conditions for pyrimidine systems . Microwave-assisted synthesis ( ) can reduce reaction times while maintaining regioselectivity .

Q. What role do protecting groups play in synthesizing multi-substituted pyrimidines?

Protecting groups like tert-butyldimethylsilyl (TBS) shield reactive hydroxyl or amine groups during functionalization. For example, used TBS to protect a nucleotide derivative’s hydroxyl group, enabling selective thioether formation . Deprotection with tetrabutylammonium fluoride (TBAF) restores functionality post-synthesis.

Q. How can reaction yields be improved for sulfur-containing pyrimidines?

Optimize stoichiometry (1.2–1.5 equiv thiol reagent), use anhydrous conditions, and employ catalysts like CuI or Pd(PPh₃)₄ for challenging substitutions. achieved 70–75% yields via stepwise thiolation and recrystallization from EtOAc/petroleum ether mixtures .

Advanced Research Questions

Q. What crystallographic techniques resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) determines dihedral angles between pyrimidine rings and substituents (e.g., 12.8° twist in ) and identifies stabilizing interactions like N–H⋯N hydrogen bonds or C–H⋯π stacking . Crystal growth in slow-evaporating solvent systems (e.g., DCM/hexane) and data refinement with SHELX software are standard .

Q. How do electronic effects of substituents influence pyrimidine reactivity?

Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution at electron-deficient pyrimidine positions. showed that 2,6-dimethoxyphenol directs condensation to specific pyrimidine sites via resonance effects . Conversely, electron-withdrawing groups (e.g., Br in ) increase electrophilicity, favoring cross-coupling reactions .

Q. Which computational methods predict biological activity for this compound?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like α-glucosidase ( ). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with methoxy groups) . QSAR models correlate substituent electronegativity with inhibitory activity .

Q. How are contradictory spectral data (e.g., NMR shifts) resolved?

- Dynamic Effects : Tautomerism or rotameric equilibria (e.g., thioether rotation) may split signals; variable-temperature NMR clarifies this .

- HRMS Validation : Confirm molecular formula to rule out impurities .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .

Q. What strategies improve regiochemical control in thioether formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.